molecular formula C8H7N3O B1306209 1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde CAS No. 499770-67-1

1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde

Cat. No.: B1306209
CAS No.: 499770-67-1
M. Wt: 161.16 g/mol
InChI Key: IPVPVOVAJDRRAK-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is an organic compound with the molecular formula C8H7N3O. It belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the aldehyde group of the compound forming covalent bonds with amino acid residues in the active sites of these enzymes, thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of target proteins, thereby altering cellular signaling pathways. Furthermore, the compound can induce changes in gene expression by interacting with DNA and histone proteins, leading to epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, influencing its biological effects. For example, its presence in the nucleus can lead to interactions with DNA and histone proteins, affecting gene expression and epigenetic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with formylating agents can yield the desired aldehyde. The reaction typically requires an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The compound is then purified through crystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the development of corrosion inhibitors, dyes, and polymers.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the triazole ring and the aldehyde group makes it a versatile compound for various applications .

Properties

IUPAC Name

1-methylbenzotriazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVPVOVAJDRRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383660
Record name 1-Methyl-1H-benzotriazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-67-1
Record name 1-Methyl-1H-benzotriazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzotriazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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